molecular formula C24H19N3O7 B11616459 ethyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

ethyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

Cat. No.: B11616459
M. Wt: 461.4 g/mol
InChI Key: RHKKBQIVEYJOMG-MFOYZWKCSA-N
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Description

ETHYL 2-(3-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that features a unique combination of indole, benzodioxole, and diazinane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the benzodioxole and diazinane groups. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Benzodioxole Group: This step may involve the use of reagents such as catechol and formaldehyde under acidic conditions to form the benzodioxole ring.

    Attachment of the Diazinane Group: This can be done using diazinane derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

ETHYL 2-(3-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core.

    Benzodioxole Derivatives: Compounds such as piperonyl butoxide contain the benzodioxole moiety.

    Diazinane Derivatives: Compounds like diazinon feature the diazinane ring.

Uniqueness

ETHYL 2-(3-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is unique due to its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H19N3O7

Molecular Weight

461.4 g/mol

IUPAC Name

ethyl 2-[3-[(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C24H19N3O7/c1-2-32-21(28)12-26-11-14(16-5-3-4-6-18(16)26)9-17-22(29)25-24(31)27(23(17)30)15-7-8-19-20(10-15)34-13-33-19/h3-11H,2,12-13H2,1H3,(H,25,29,31)/b17-9-

InChI Key

RHKKBQIVEYJOMG-MFOYZWKCSA-N

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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